
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, also known as ML-18, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, in cancer, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the disease model being studied. In cancer, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disorders, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation, and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is its broad spectrum of potential therapeutic applications, making it a promising candidate for drug development. Additionally, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has shown good bioavailability and pharmacokinetic properties in animal models, indicating that it has the potential to be developed into a drug. However, one of the limitations of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is its lack of selectivity for specific disease targets, which may lead to off-target effects and toxicity.
Direcciones Futuras
There are several future directions for N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide research, including further exploration of its mechanisms of action, optimization of its pharmacokinetic properties, and development of more selective analogs. Additionally, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide could be tested in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide in humans, which could lead to the development of a new class of therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol. This is followed by the reaction of 2-chlorobenzylthiol with 3-bromoindole to form 3-((2-chlorobenzyl)thio)-1H-indole. The final step involves the reaction of 3-((2-chlorobenzyl)thio)-1H-indole with N-(2-bromoethyl)-2-methylbenzamide to form N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation is another area where N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has shown promise, with studies indicating that it can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorders, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-8-2-4-10-20(18)25(29)27-14-15-28-16-24(21-11-5-7-13-23(21)28)30-17-19-9-3-6-12-22(19)26/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYSAHYGYITPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

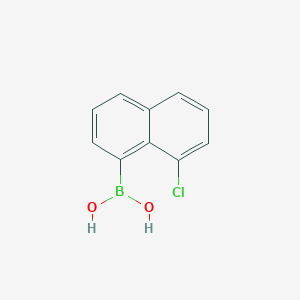


![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)
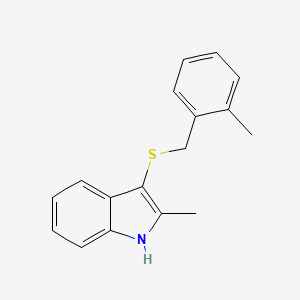
![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2914699.png)
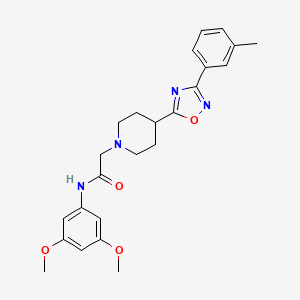
![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)
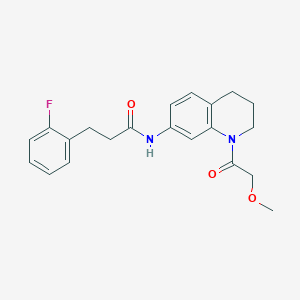
![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)

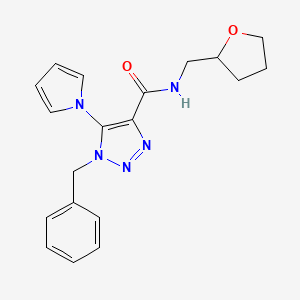
![2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2914712.png)
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2914713.png)